molecular formula C6H3ClN2O5 B11707623 3-Chloro-4,6-dinitrophenol CAS No. 54715-57-0

3-Chloro-4,6-dinitrophenol

Cat. No.: B11707623
CAS No.: 54715-57-0
M. Wt: 218.55 g/mol
InChI Key: YUIDCTJTNTXYFM-UHFFFAOYSA-N
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Description

3-Chloro-4,6-dinitrophenol is a chemical compound with the molecular formula C6H3ClN2O5. It is a chlorinated nitrophenol derivative, known for its distinctive chemical properties and applications in various fields. This compound is characterized by the presence of both chloro and nitro groups attached to a phenol ring, which significantly influences its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4,6-dinitrophenol typically involves the nitration of 3-chlorophenol. The process begins with the chlorination of phenol to produce 3-chlorophenol, which is then subjected to nitration using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 4 and 6 positions of the phenol ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The chlorination and nitration steps are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4,6-dinitrophenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Nucleophilic Substitution: Formation of substituted phenols or anilines.

    Reduction: Formation of 3-chloro-4,6-diaminophenol.

    Oxidation: Formation of chlorinated quinones.

Scientific Research Applications

3-Chloro-4,6-dinitrophenol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4,6-dinitrophenol involves its interaction with biological molecules and cellular pathways. The compound can act as an uncoupler of oxidative phosphorylation, disrupting the production of ATP in mitochondria. This leads to increased metabolic rates and potential cytotoxic effects . The molecular targets include enzymes involved in energy metabolism and cellular respiration.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-4,6-dinitrophenol is unique due to the specific positioning of its chloro and nitro groups, which confer distinct reactivity and applications. Its ability to undergo selective nucleophilic substitution and its role as an uncoupler of oxidative phosphorylation make it valuable in both chemical synthesis and biological research.

Properties

CAS No.

54715-57-0

Molecular Formula

C6H3ClN2O5

Molecular Weight

218.55 g/mol

IUPAC Name

5-chloro-2,4-dinitrophenol

InChI

InChI=1S/C6H3ClN2O5/c7-3-1-6(10)5(9(13)14)2-4(3)8(11)12/h1-2,10H

InChI Key

YUIDCTJTNTXYFM-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)O)[N+](=O)[O-]

Origin of Product

United States

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